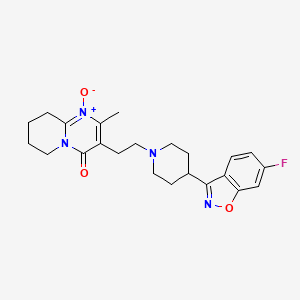

Risperidone Pyrimidinone-N-oxide(Risperidone impurity)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Risperidone Pyrimidinone-N-oxide is an impurity of Risperidone . Risperidone is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist . The molecular formula of Risperidone Pyrimidinone-N-oxide is C23H27FN4O3 and its molecular weight is 426.5 .

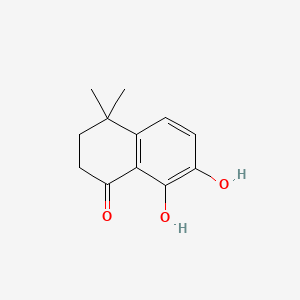

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Chemical Reactions Analysis

Pyrimidinone derivatives, such as Risperidone Pyrimidinone-N-oxide, have been shown to undergo various chemical reactions. For instance, singlet excited (6-4) moieties form Dewar valence isomers as well as triplet excitations . Emphasis is laid on its ability to abstract hydrogen atoms from alcohols and carbohydrates .

Scientific Research Applications

Anti-Inflammatory Effects

Risperidone has been found to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . It prevents the increased expression of inflammatory cytokines, interleukin (IL)-1β and tumour necrosis factor (TNF)-α, and the activity of the inducible inflammatory enzymes nitric oxide synthase and cyclooxygenase . This suggests a possible protective effect of risperidone on brain cells .

Antipsychotic Effects

Risperidone has been used in the treatment of schizophrenia . It has been found to have a preventive effect on the anti-inflammatory arm of the homeostatic mechanism controlling inflammation in a model of mild encephalitis in rats . This suggests that risperidone could have a potential role in managing neuroinflammation associated with schizophrenia .

3. Enhancing Binding Affinity to Serotonin Receptor Research has been conducted to enhance the antipsychotic effect of risperidone by increasing its binding affinity to the serotonin receptor . This could potentially improve the therapeutic properties of risperidone .

Interaction with Traditional π-Acceptors

Studies have assessed the utility of inexpensive techniques in evaluating the interactions of risperidone with different traditional π-acceptors . The findings could be applied to a risperidone pharmaceutical formulation with improved therapeutic properties .

Anti-Inflammatory Agents Development

Literature studies reveal that a large number of pyrimidines, including risperidone, exhibit potent anti-inflammatory effects . This opens up possibilities for the development of new pyrimidines as anti-inflammatory agents .

Neurotransmitter Abnormalities

Risperidone has been implicated in the pathophysiology of schizophrenia, which includes neurotransmitter abnormalities . It could potentially be used to manage these abnormalities .

Mechanism of Action

Target of Action

Risperidone Pyrimidinone-N-oxide primarily targets the serotoninergic 5-HT2 and dopaminergic D2 receptors in the brain . These receptors play a crucial role in mood regulation and mental health conditions, including schizophrenia and bipolar disorder .

Mode of Action

Risperidone Pyrimidinone-N-oxide interacts with its targets by inhibiting the activity of dopaminergic D2 receptors and serotoninergic 5-HT2A receptors in the brain . This compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than its binding affinity to D2 receptors . This interaction results in a reduction of overactivity in central mesolimbic and mesocortical pathways, which are thought to be caused by an excess of dopaminergic D2 and serotoninergic 5-HT2A activity .

Biochemical Pathways

The action of Risperidone Pyrimidinone-N-oxide affects several biochemical pathways. It has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . This includes the expression of inflammatory cytokines, interleukin (IL)-1β and tumour necrosis factor (TNF)-α, and the activity of the inducible inflammatory enzymes nitric oxide synthase and cyclooxygenase . Additionally, it affects the p38 mitogen-activated protein kinase (MAPK) pathway and the inflammatory nuclear transcription factor κB .

Pharmacokinetics

Risperidone Pyrimidinone-N-oxide is completely absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours . The absolute oral bioavailability of this compound is 70% . It is extensively metabolized by hepatic cytochrome P450 2D6 isozyme to 9-hydroxyrisperidone, which has approximately the same receptor binding affinity as Risperidone . One week after administration, 70% of the dose is excreted in the urine and 14% in the feces .

Result of Action

The molecular and cellular effects of Risperidone Pyrimidinone-N-oxide’s action include a preventive effect on the anti-inflammatory arm of the homeostatic mechanism controlling inflammation . This suggests a possible protective effect of Risperidone Pyrimidinone-N-oxide on brain cells .

Safety and Hazards

Risperidone, the parent compound of Risperidone Pyrimidinone-N-oxide, is classified as Acute toxicity, Oral (Category 3), H301, meaning it is toxic if swallowed . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a doctor immediately if swallowed .

Future Directions

Newer formulations of Risperidone are being developed that offer advantages over currently available Risperidone-based long-acting injections . These new formulations do not require loading doses or concurrent oral Risperidone, and some can be given at extended intervals . This suggests potential future directions for the development of Risperidone Pyrimidinone-N-oxide and other Risperidone impurities.

properties

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)28(15)30)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-25-22/h5-6,14,16H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVKWCIHWLGWLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=[N+]1[O-])CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)

![D-[4-13C]Galactose](/img/structure/B583689.png)